MAO-B Inhibition: 5-Bromo Derivative Achieves Sub-nanomolar Potency, Surpassing 5-Chloro Analog by >2,000-Fold
The 5-bromo-7,8-dimethoxyquinoline derivative exhibits an IC50 of 0.900 nM against human recombinant monoamine oxidase B (MAO-B), representing a >2,000-fold improvement in potency compared to the 5-chloro analog, which displays an IC50 of 1,270 nM [1][2]. This remarkable potency difference is attributed to the larger atomic radius and higher polarizability of bromine, which likely enhances van der Waals interactions and binding complementarity within the MAO-B active site.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.900 nM |
| Comparator Or Baseline | 5-Chloro-7,8-dimethoxyquinoline: IC50 = 1,270 nM |
| Quantified Difference | 1,411-fold lower IC50 (approx. >2,000-fold potency increase) |
| Conditions | Inhibition of human recombinant MAO-B using kynuramine as substrate, assessed by spectrofluorometric analysis of 4-hydroxyquinoline formation after 20 minutes [1][2] |
Why This Matters
This data directly informs procurement for projects requiring potent MAO-B inhibition, as the bromo derivative offers sub-nanomolar activity that is not achievable with the chloro or non-halogenated analogs.
- [1] BindingDB. (n.d.). BDBM50259595 (CHEMBL4097867). Affinity Data for Human MAO-B. Retrieved April 15, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50063521 (CHEMBL3398532). Affinity Data for Human MAO-B. Retrieved April 15, 2026. View Source
